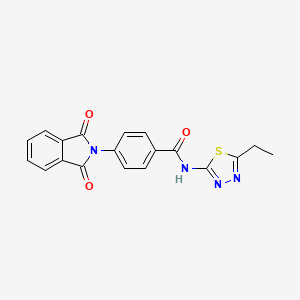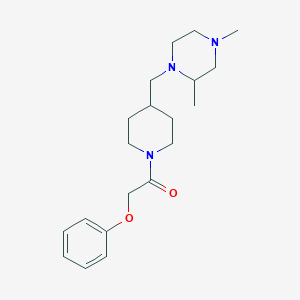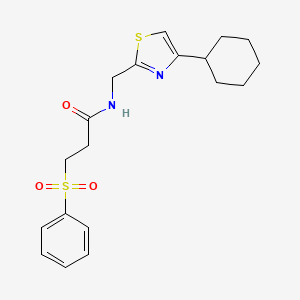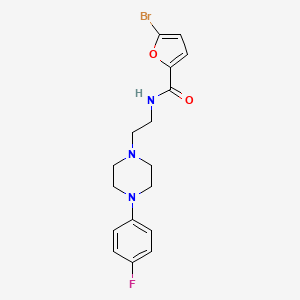![molecular formula C8H11BrN2 B2738332 [(5-Bromopyridin-2-yl)methyl]dimethylamine CAS No. 908271-69-2](/img/structure/B2738332.png)
[(5-Bromopyridin-2-yl)methyl]dimethylamine
Vue d'ensemble
Description
“[(5-Bromopyridin-2-yl)methyl]dimethylamine” is a chemical compound with the molecular formula C8H11BrN2. It has a molecular weight of 215.09 . This compound is used in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a bromine atom attached to the 5th carbon atom and a dimethylamine group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 and a boiling point of 223.3±25.0 °C at 760 mmHg . Other physical and chemical properties like its melting point and flash point are not specified in the search results .Applications De Recherche Scientifique
5-Bromo-2-Methylaniline has been used in a variety of scientific research applications, including drug development, enzyme inhibition studies, and the synthesis of other compounds. It has also been used in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and antibiotics. In addition, it has been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-Methylaniline is not yet fully understood. However, it is known to interact with various proteins and enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play an important role in drug metabolism. In addition, it has been shown to interact with various neurotransmitter receptors, such as serotonin and dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-Methylaniline have not yet been fully elucidated. However, it has been shown to cause a decrease in the activity of cytochrome P450 enzymes, which can lead to an increase in drug metabolism. In addition, it has been shown to interact with various neurotransmitter receptors, which can lead to changes in neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 5-Bromo-2-Methylaniline for lab experiments include its low cost, ease of synthesis, and wide range of applications. It is also a relatively safe compound to work with, as it has a low toxicity. However, there are some limitations to using this compound in lab experiments. For example, it can be difficult to purify due to its low solubility in organic solvents. In addition, it can be difficult to control the reaction conditions due to its low reactivity.
Orientations Futures
The future directions for 5-Bromo-2-Methylaniline include further investigations into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted into its mechanism of action, as well as its interactions with various proteins and enzymes. Finally, further research could be conducted into its use as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-8-4-3-7(9)5-10-8/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJHRRQFVHPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2738249.png)
![4-Ethoxy-3-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2738250.png)


![(4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2738255.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2738262.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B2738264.png)


![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2738269.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridazine-3-carboxylic acid](/img/structure/B2738270.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2738271.png)
